1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one
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Overview
Description
1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the central prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds as follows:
- Mix 3,4-dimethylbenzaldehyde with acetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide.
- Reflux the mixture for several hours.
- Cool the reaction mixture and neutralize with dilute hydrochloric acid.
- Filter and recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)prop-2-en-1-one: Similar structure but with methyl groups at different positions.
1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one: Contains methoxy groups instead of methyl groups.
1,3-Bis(4-fluorophenyl)prop-2-en-1-one: Contains fluorine atoms instead of methyl groups.
Uniqueness
1,3-Bis(3,4-dimethylphenyl)prop-2-en-1-one is unique due to the specific positioning of the methyl groups on the phenyl rings, which influences its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds .
Properties
CAS No. |
819792-79-5 |
---|---|
Molecular Formula |
C19H20O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1,3-bis(3,4-dimethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H20O/c1-13-5-7-17(11-15(13)3)8-10-19(20)18-9-6-14(2)16(4)12-18/h5-12H,1-4H3 |
InChI Key |
ZCVGQSAORUSWOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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